molecular formula C8H11ClN2O2 B1604374 (S)-1-(2-Nitrophenyl)ethanamine hydrochloride CAS No. 1113041-80-7

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride

Cat. No. B1604374
M. Wt: 202.64 g/mol
InChI Key: HFXVLGOYQIKRTO-RGMNGODLSA-N
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Description

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride, also known as (S)-2-Nitro-α-methylbenzylamine hydrochloride, is an organic compound that has been used in scientific research for a variety of purposes. It is a chiral amine and is often used as a building block for other compounds and as an intermediate in organic synthesis. This compound has been used in a wide range of studies, from enzymatic catalysis to drug design and development.

Scientific Research Applications

Synthetic Routes and Intermediates (S)-1-(2-Nitrophenyl)ethanamine hydrochloride and related compounds have been utilized in various synthetic pathways. For instance, Xiaoxia Luo et al. (2008) developed a synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, a medication for benign prostatic hyperplasia. This process involves several steps, including O-alkylation, reduction, and hydrazinolysis, highlighting the compound's role in synthesizing pharmacologically relevant molecules Luo et al., 2008. Additionally, Zhou Youjun (2010) synthesized 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, using a Gabriel reaction, further demonstrating the compound's relevance in pharmaceutical synthesis Youjun, 2010.

Structural and Kinetic Studies The compound and its derivatives have also been the subject of structural and kinetic studies. For instance, Robert T. Kumah et al. (2019) synthesized chiral synthons like (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine and studied their nickel(II) complexes. These compounds displayed moderate catalytic activities in asymmetric transfer hydrogenation (ATH) of ketones, indicating potential applications in catalysis and organic synthesis Kumah et al., 2019.

Antibacterial and Antiamoebic Activity Furthermore, derivatives of this compound have been evaluated for their antibacterial and antiamoebic activities. Saadia Leeza Zaidi et al. (2015) synthesized a series of chalcones possessing N-substituted ethanamine and assessed them for activity against Entamoeba histolytica. Some of these compounds showed better activity than the standard drug metronidazole, highlighting potential therapeutic applications Zaidi et al., 2015.

Chemical Sensing In chemical sensing, a novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine covalently bound to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties was prepared for the selective optical detection of Hg2+. This sensor indicated binding by both fluorescence quenching and a chromogenic change, demonstrating the compound's utility in environmental monitoring and public safety Wanichacheva et al., 2009.

properties

IUPAC Name

(1S)-1-(2-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVLGOYQIKRTO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649391
Record name (1S)-1-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride

CAS RN

1113041-80-7
Record name (1S)-1-(2-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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